molecular formula C20H13Cl2NO2 B15011537 4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate

4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B15011537
M. Wt: 370.2 g/mol
InChI Key: FAVGBFMWZWKHAZ-UHFFFAOYSA-N
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Description

4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate is a chemical compound with a complex structure that includes both phenyl and dichlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate typically involves the reaction of 4-[(E)-(Phenylimino)methyl]phenol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like chloroform or dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques and conditions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation would yield quinones, reduction would yield amines, and substitution reactions would yield various substituted derivatives .

Scientific Research Applications

4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-{[(4-methoxyanilino)carbothioyl]hydrazono}methyl]phenyl 2,4-dichlorobenzoate
  • 4-Phenyldiazenyl 2-(phenylimino methyl) phenols

Uniqueness

4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

[4-(phenyliminomethyl)phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H13Cl2NO2/c21-15-8-11-18(19(22)12-15)20(24)25-17-9-6-14(7-10-17)13-23-16-4-2-1-3-5-16/h1-13H

InChI Key

FAVGBFMWZWKHAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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